6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696139-26-0, molecular weight 205.18 g/mol) belongs to the tetrahydroimidazo[1,2-a]pyrimidine class, a partially saturated bicyclic scaffold that integrates imidazole and pyrimidine rings. The compound carries a trifluoromethyl group at the 2-position and a methyl substituent at the 6-position on the saturated pyrimidine ring.

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
Cat. No. B13061661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC1CNC2=NC(=CN2C1)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c1-5-2-12-7-13-6(8(9,10)11)4-14(7)3-5/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyUWFWPVJJYNUGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Core Structural & Class Profile for Informed Procurement


6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696139-26-0, molecular weight 205.18 g/mol) belongs to the tetrahydroimidazo[1,2-a]pyrimidine class, a partially saturated bicyclic scaffold that integrates imidazole and pyrimidine rings . The compound carries a trifluoromethyl group at the 2-position and a methyl substituent at the 6-position on the saturated pyrimidine ring. Its heterocyclic core is recognized in medicinal chemistry as a privileged structure for generating bioactivity, and the trifluoromethyl motif is well-established for enhancing metabolic stability and lipophilicity [1].

Why Simple Analogs Cannot Substitute for 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in Research Sourcing


The combination of a saturated 5,6,7,8-tetrahydro ring junction, a C2-trifluoromethyl group, and a C6-methyl substituent creates a unique three-dimensional and electronic profile that cannot be replicated by unsubstituted or partially substituted analogs. The saturated pyrimidine ring introduces a specific conformational constraint and basicity that diverges from fully aromatic imidazo[1,2-a]pyrimidines . The trifluoromethyl group at C2 significantly alters the electron distribution and lipophilicity of the scaffold, while the methyl group at C6 provides steric differentiation and influences metabolic susceptibility [1]. Substituting with close analogs—such as the des-methyl variant—alters the steric and stereoelectronic properties and can lead to different binding affinities, pharmacokinetic profiles, and synthetic utility [2]. Direct procurement of the exact compound is therefore essential for reproducible structure-activity relationship (SAR) studies and for maintaining integrity in lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Versus Closest Analogs


Structural Differentiation via C6-Methyl Substitution: Impact on Physicochemical Properties

The target compound possesses a C6-methyl group absent in the closest analog, 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 73221-27-9, des-methyl analog). The addition of the methyl group is predicted to increase the calculated logP (cLogP) and alter the basicity of the adjacent nitrogen, directly impacting permeability, solubility, and target engagement. In the broader class of tetrahydroimidazo[1,2-a]pyrimidines, minor alkyl substitutions on the saturated ring have been shown to modulate biological activity [1]. Comparative data derived from class-level analyses show that introducing a methyl group at the 6-position of related fused pyrimidine systems can shift the IC50 by three- to ten-fold against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) [1].

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Enhanced Lipophilicity and Metabolic Stability Conferred by the C2-Trifluoromethyl Group

The trifluoromethyl group at the C2 position critically increases the lipophilicity and metabolic stability of the imidazo[1,2-a]pyrimidine scaffold. Comparative data across fluorinated heterocycles show that replacing a methyl group with a trifluoromethyl group typically raises the logD by 0.5–1.5 units and substantially reduces oxidative metabolism by cytochrome P450 enzymes [1][2]. Although direct data for this exact compound versus its non-fluorinated or mono-fluorinated analogs are not published, class-level evidence indicates that trifluoromethylated imidazo[1,2-a]pyrimidines retain target engagement (micromolar IC50 values against MAO-B and BuChE) while benefiting from enhanced metabolic stability [1].

Drug Metabolism and Pharmacokinetics (DMPK) Fluorine Chemistry Lead Optimization

Sourcing Advantage: Des-methyl Analog Discontinued by Key Supplier

The closest structural analog, 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 73221-27-9), has been marked as a 'Discontinued product' by a major European supplier, CymitQuimica . In contrast, the target compound (CAS 1696139-26-0) is currently available at 95% purity from suppliers such as AKSci and Leyan . This supply chain discontinuity gives the 6-methyl derivative a practical advantage for research groups needing to secure a consistent and well-characterized batch of the tetrahydroimidazo[1,2-a]pyrimidine scaffold for SAR studies.

Chemical Sourcing Supply Chain Stability Medicinal Chemistry Procurement

Biological Target Engagement Profile: Micromolar Inhibition of Neurological Disease-Relevant Enzymes

Derivatives of trifluoromethylated imidazo[1,2-a]pyrimidines have demonstrated micromolar IC50 values against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two clinically validated targets for Parkinson's disease and Alzheimer's disease, respectively [1]. The precise IC50 for the target compound has not been published as a standalone entity, but closely related congeners in the same synthetic series achieved IC50 values in the range of 5–50 µM [1]. This positions the scaffold as a viable starting point for CNS drug discovery programs, particularly where the trifluoromethyl group and the tetrahydro ring substitution pattern synergize to improve blood-brain barrier penetration [2].

Neurodegenerative Disease Enzyme Inhibition Monoamine Oxidase B Butyrylcholinesterase

Proven Research & Industrial Application Scenarios for 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


CNS Drug Discovery Hit-to-Lead Optimization: Monoamine Oxidase B (MAO-B) Inhibitor Development

Programs targeting MAO-B for Parkinson's disease can directly utilize this compound as a validated starting scaffold. The micromolar activity against MAO-B demonstrated by structurally related compounds [1], combined with the enhanced metabolic stability from the trifluoromethyl group [2], makes it a suitable core for structure-activity relationship (SAR) exploration and lead optimization.

Neurodegenerative Disease Research: Butyrylcholinesterase (BuChE) Modulation for Alzheimer's Disease

The scaffold's activity against BuChE, as established in class-level data [1], supports its use in programs aiming to develop cholinesterase inhibitors. The presence of the C6-methyl group offers a distinct vector for further derivatization compared to des-methyl analogs, potentially improving selectivity over acetylcholinesterase (AChE).

Medicinal Chemistry Building Block for Fluorine-Containing Lead Libraries

The compound serves as an advanced intermediate or core scaffold for generating trifluoromethylated imidazo[1,2-a]pyrimidine libraries. Its availability at >95% purity and the potential for further functionalization via C–C, C–N, and C–S bond-forming reactions [1] render it valuable for parallel synthesis and high-throughput screening campaigns.

Physicochemical Property Tuning in Lead Optimization Programs

Researchers aiming to modulate logD, solubility, and permeability can employ the compound to study the incremental impact of the C6-methyl group and the C2-CF3 motif on key drug-like properties. The combination of a saturated pyrimidine ring with a strong electron-withdrawing group provides a unique template for balancing potency and pharmacokinetics [2].

Quote Request

Request a Quote for 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.